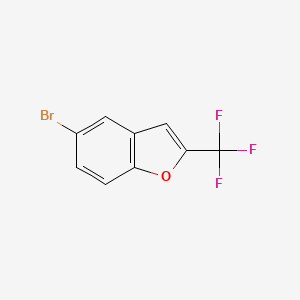

5-Bromo-2-(trifluoromethyl)benzofuran

Description

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3O/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDFSGZBCAETJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287431 | |

| Record name | 5-Bromo-2-(trifluoromethyl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067238-69-0 | |

| Record name | 5-Bromo-2-(trifluoromethyl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067238-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(trifluoromethyl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Trifluoromethyl Benzofuran

Retrosynthetic Analysis and Key Disconnections for the Benzofuran (B130515) Core

Retrosynthetic analysis of the 2-(trifluoromethyl)benzofuran (B1626670) skeleton points to several logical disconnections. A primary strategy involves disconnecting the C-O bond of the furan (B31954) ring, leading back to an ortho-substituted phenol (B47542) precursor. For instance, a common approach involves the disconnection to an o-alkynylphenol. This intermediate can be formed from a suitable phenol and a trifluoromethyl-containing alkyne. Specifically for the target molecule, the starting material would be 4-bromophenol (B116583).

Another key disconnection strategy involves breaking the C2-C3 bond of the furan ring. This approach often starts with a salicylaldehyde (B1680747) derivative, which undergoes a reaction to build the furan ring. The trifluoromethyl group is typically introduced via a reagent designed for this purpose.

Approaches to Construct the Benzofuran Ring System

The construction of the benzofuran ring, particularly with a trifluoromethyl group at the 2-position, is achieved through several powerful synthetic reactions. These can be broadly categorized into cyclization reactions and ring-closing reactions involving specific precursors.

Cyclization reactions are a cornerstone of benzofuran synthesis, providing efficient pathways to the desired heterocyclic system. nih.gov These can be initiated through various means, including intramolecular and intermolecular processes, often facilitated by transition metals. nih.govstanford.eduucdavis.edu

Intramolecular cyclization represents a direct and effective method for forming the benzofuran ring from a single, pre-functionalized substrate.

Iodocyclization and Oxidative Cyclization : In these pathways, an ortho-alkynylphenol is a common intermediate. nih.gov While specific examples for 5-bromo-2-(trifluoromethyl)benzofuran are not extensively detailed, the general principle involves the electrophilic activation of the alkyne by an iodine source (iodocyclization) or an oxidant, followed by the nucleophilic attack of the phenolic oxygen. researchgate.netnih.govnih.gov This process, known as 5-endo-dig cyclization, is a common route to 2-substituted benzofurans. rsc.orglookchem.com A key intermediate, an o-alkynylphenol, can be cyclized to yield 3-iodo-2-trifluoromethyl-substituted benzofurans. researchgate.net Copper-mediated intramolecular oxidative cyclization has also been developed for synthesizing related trifluoromethyl-containing heterocycles. rsc.org

Intermolecular strategies involve the construction of the benzofuran ring by bringing together two separate molecular fragments. Gold-catalyzed cycloisomerization of o-alkynyl phenols with alcohols represents one such approach for creating related benzofuranone structures. chemistryviews.org Another method involves a palladium-catalyzed cascade reaction where 1,6-enynes react with reagents like ethyl difluoroiodoacetate and arylboronic acids to build difluoroalkylated benzofuran derivatives. nih.gov

Transition metals, particularly palladium, copper, and nickel, are pivotal in modern organic synthesis and feature heavily in the formation of benzofurans. stanford.eduucdavis.eduresearchgate.netnih.gov

Palladium and Copper : The Sonogashira coupling reaction is a powerful tool for synthesizing 2,3-disubstituted benzofurans. nih.gov This reaction typically involves the palladium and copper co-catalyzed coupling of a terminal alkyne with an o-iodophenol, which then undergoes intramolecular cyclization. nih.govlookchem.comresearchgate.net For the synthesis of this compound, this would involve the reaction of 4-bromo-2-iodophenol (B1279099) with a trifluoromethyl-substituted alkyne. The reaction is often carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst in a suitable base and solvent. nih.gov A tandem process involving a palladium-catalyzed cyclization of a 2-(2,2-dibromovinyl)phenol (B8367773) can lead to a 2-bromobenzofuran (B1272952) intermediate, which can then undergo further functionalization. beilstein-journals.org

Nickel : While less common for this specific transformation, nickel catalysis is a significant area of research for C-O bond formation and cleavage in benzofuran chemistry. researchgate.net

The following table summarizes representative conditions for transition-metal catalyzed benzofuran synthesis.

| Catalyst System | Reactants | Key Features | Yield | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenol, Terminal Alkyne | Sonogashira coupling followed by intramolecular cyclization. | Good | nih.gov |

| Gold Catalyst | o-Alkynyl Phenol, Alcohol | Gold-catalyzed cycloisomerization. | Moderate to Good | chemistryviews.org |

| Copper Catalyst / O₂ | Phenol, Alkyne | One-pot sequential nucleophilic addition and oxidative cyclization. | Varies | rsc.org |

| Palladium Catalyst | 2-Hydroxystyrene, Iodobenzene | C-H activation/oxidation tandem reaction. | Good | rsc.org |

This category of reactions represents one of the most direct and widely applied methods for constructing the 2-substituted benzofuran core. nih.gov

The reaction between a phenol and an appropriately substituted alkyne is a primary route. nih.govresearchgate.net Specifically, the synthesis often starts with a substituted phenol, such as 4-bromophenol, and a trifluoromethyl-containing alkyne. The reaction can proceed through a copper-catalyzed aerobic oxidative cyclization in a one-pot procedure. rsc.org This involves the sequential nucleophilic addition of the phenol to the alkyne, followed by the oxidative ring closure. rsc.org

Alternatively, reactions involving phenols and ketones can be used. For example, the reaction of polyphenols with 3,3,3-trifluoromethyl pyruvate (B1213749), an electrophilic ketone, can yield benzofuran-2-one derivatives, which are related structural motifs. nih.gov Furthermore, the reaction of salicylaldehydes with in-situ generated trifluoromethyl diazomethane (B1218177) in the presence of a Lewis acid can produce 3-trifluoromethyl-substituted dihydrobenzofuranols, which can be subsequently converted to the corresponding benzofuran. acs.org

Another powerful approach is the interrupted Pummerer reaction, where phenols react with alkynyl sulfoxides in the presence of an activator like trifluoroacetic anhydride (B1165640) (TFAA) to furnish a wide range of functionalized benzofurans. nih.gov

Cyclization Reactions for Benzofuran Formation

Introduction of the Trifluoromethyl Moiety

The incorporation of a trifluoromethyl (CF3) group into the benzofuran scaffold is a critical step, leveraging the unique electronic properties this moiety imparts. Various strategies have been developed for the trifluoromethylation of aromatic and heterocyclic systems, many of which are applicable to benzofuran synthesis.

The direct introduction of a CF3 group onto a pre-formed benzofuran ring or its assembly during the cyclization process can be accomplished using several classes of reagents. These strategies often rely on copper-catalyzed reactions or the use of electrophilic or radical trifluoromethylating agents.

Copper-catalyzed methods are prominent, utilizing trifluoromethyl sources like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) or sodium trifluoroacetate. nih.gov For instance, copper-catalyzed trifluoromethylation of aryl iodides, a reaction class that can be adapted for iodo-benzofurans, has been extensively studied. beilstein-journals.orgrsc.org The choice of copper source, ligands, and additives is crucial for achieving high yields. beilstein-journals.org Another approach involves the use of electrophilic trifluoromethylating agents, often hypervalent iodine compounds, such as Togni's or Umemoto's reagents, which can deliver a "CF3+" equivalent to a nucleophilic substrate. nih.govchem-station.com Radical trifluoromethylation pathways have also been explored. nih.gov

A novel route involves the cyclization of key intermediates like 2-chloro-3,3,3-trifluoropropenyl phenyl acetates to furnish 2-trifluoromethyl-substituted benzofurans. researchgate.net Additionally, domino reactions, such as a Friedel-Crafts alkylation followed by lactonization using 3,3,3-trifluoromethyl pyruvate with polyphenols, can generate trifluoromethyl-substituted benzofuran-2-one derivatives. nih.gov

Table 1: Selected Trifluoromethylation Reagents for Benzofuran Synthesis

| Reagent Class | Specific Reagent Example(s) | Typical Reaction Type | Reference |

| Nucleophilic CF3 Source | (Trifluoromethyl)trimethylsilane (TMSCF3) | Copper-Catalyzed Cross-Coupling | nih.govresearchgate.net |

| Nucleophilic CF3 Source | Sodium Trifluoroacetate (CF3COONa) | Copper-Catalyzed Decarboxylative Coupling | nih.gov |

| Nucleophilic CF3 Source | Chen's Reagent (FSO2CF2CO2Me) | Copper-Catalyzed Cross-Coupling | rsc.org |

| Electrophilic CF3 Source | Togni's Reagents (Hypervalent Iodine) | Electrophilic Trifluoromethylation | nih.govchem-station.com |

| Electrophilic CF3 Source | Umemoto's Reagents (Sulfonium Salts) | Electrophilic Trifluoromethylation | chem-station.com |

| Precursor for Cyclization | 3,3,3-Trifluoromethyl Pyruvate | Domino Friedel-Crafts/Lactonization | nih.gov |

| Precursor for Cyclization | 2-Chloro-3,3,3-trifluoropropenyl Phenyl Acetates | Thermal or Catalytic Cyclization | researchgate.net |

The design of the starting materials is intrinsically linked to the chosen trifluoromethylation strategy. A common and effective approach is the cyclization of ortho-substituted phenols. For instance, o-alkynylphenols can undergo cyclization to form the benzofuran ring. researchgate.net Specifically for the target molecule, a precursor such as 4-bromo-2-ethynylphenol could be coupled with a trifluoromethyl source, or a precursor like 4-bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)phenol could undergo direct cyclization.

Another powerful strategy involves the Sonogashira coupling of a terminal alkyne bearing the trifluoromethyl group with an ortho-halophenol. wikipedia.orgorganic-chemistry.org For example, 3,3,3-trifluoropropyne (B1345459) can be coupled with a suitably substituted o-iodophenol or o-bromophenol, followed by an intramolecular cyclization to yield the 2-(trifluoromethyl)benzofuran. researchgate.net The synthesis of complex benzofurans has been achieved from easily accessible phenols reacting with alkyne sulfoxides (AS) and trifluoroacetic anhydride (TFAA), proceeding through a substituent migration mechanism. medium.com

Introduction of the Bromo Substituent

The installation of a bromine atom at the C5-position of the benzofuran ring must be regioselective. This can be achieved either by direct bromination of the 2-(trifluoromethyl)benzofuran intermediate or by starting with a phenol that already contains a bromine atom at the desired position.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) and elemental bromine (Br2). nih.govresearchgate.net The reaction conditions, such as solvent and temperature, can be tuned to optimize the yield and regioselectivity of the 5-bromo product. For example, the bromination of 2-acetyl benzofurans has been studied kinetically using phenyltrimethylammonium (B184261) tribromide. chemscene.comnih.gov

Table 2: Common Reagents for Electrophilic Bromination

| Reagent | Typical Conditions | Selectivity Notes | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile or CCl4, often with a radical initiator for other positions, but used for aromatic bromination under polar/acidic conditions. | Highly regioselective for many aromatic systems. | nih.govnih.gov |

| Bromine (Br2) | Acetic acid or other polar solvents, often with a Lewis acid catalyst (e.g., FeBr3). | Can be less selective than NBS, potentially leading to polybromination if not controlled. | libretexts.org |

| Phenyltrimethylammonium Tribromide (PTT) | Acetic acid. | Used for bromination of activated rings like benzofurans. | chemscene.com |

An alternative and often more controlled strategy is to begin the synthesis with a precursor that already contains the bromine atom. A key starting material for this approach is 4-bromophenol. This compound can be elaborated through various synthetic steps to build the trifluoromethyl-containing furan ring.

One such pathway involves the Sonogashira coupling of an ortho-iodinated or ortho-brominated derivative of 4-bromophenol with a suitable trifluoromethyl-containing alkyne, followed by cyclization. nih.govresearchgate.net For example, 4-bromo-2-iodophenol can be coupled with 3,3,3-trifluoropropyne. Another route involves the cyclodehydration of an α-phenoxy ketone, which can be prepared from 4-bromophenol and an appropriate α-bromo ketone. organic-chemistry.org The synthesis of 5-bromo-2-butyl-benzofuran from 2-(4-bromo-2-formylphenoxy)hexanoic acid demonstrates the viability of using a brominated phenolic starting material for constructing the benzofuran ring. rsc.org

Sequential and One-Pot Synthetic Sequences for Co-Incorporation of Bromo and Trifluoromethyl Groups

While a dedicated one-pot synthesis for this compound is not prominently described, the synthesis is most logically achieved through a sequential process. The strategic order of introducing the bromo and trifluoromethyl functionalities is key to a successful synthesis.

Sequence 1: Trifluoromethylation followed by Bromination

This is a highly convergent approach. The synthesis would begin with the preparation of 2-(trifluoromethyl)benzofuran. This can be achieved, for example, by the cyclization of 2-(3,3,3-trifluoroprop-1-yn-1-yl)phenol. The subsequent step is the regioselective electrophilic bromination of 2-(trifluoromethyl)benzofuran. As discussed in section 2.4.1, the electronic properties of the molecule favor the introduction of the bromine atom at the C5 position. This sequence benefits from the availability of methods to synthesize the 2-(trifluoromethyl)benzofuran core and the predictable regiochemistry of the subsequent bromination step.

Sequence 2: Construction of the Benzofuran Ring from a Brominated Precursor

This linear approach starts with a commercially available or readily synthesized brominated phenol, typically 4-bromophenol. The synthesis proceeds by introducing the necessary functionality to form the furan ring. A common method is the palladium- and copper-catalyzed Sonogashira coupling of an ortho-halo derivative of 4-bromophenol (e.g., 4-bromo-2-iodophenol) with a trifluoromethyl-substituted alkyne like 3,3,3-trifluoropropyne. wikipedia.org The resulting o-alkynylphenol intermediate then undergoes intramolecular cyclization, often promoted by the catalyst system or by subsequent treatment with a suitable reagent, to yield this compound. nih.govresearchgate.net This method offers excellent control over the position of the bromine substituent from the outset. A patent describing the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) illustrates a similar strategy where a diazotization-bromination sequence is performed on a pre-existing trifluoromethylated heterocycle. nih.gov

These sequential strategies, leveraging well-established reactions such as Sonogashira coupling, electrophilic substitution, and intramolecular cyclization, provide reliable pathways to the target compound, this compound.

Optimization of Reaction Conditions, Yields, and Regioselectivity

The successful synthesis of substituted benzofurans is highly dependent on the fine-tuning of reaction parameters. Key variables that are typically optimized include temperature, solvent, catalyst, and the nature of the reactants. The goal is to maximize the yield of the desired product while minimizing the formation of side products, which is intrinsically linked to controlling the regioselectivity of the reaction.

For instance, in the synthesis of related benzofuran derivatives, the choice of the cyclization catalyst and reaction temperature has been shown to be critical in determining the final isomeric product. researchgate.net Acid-catalyzed cyclization of α-phenoxy ketones is a common strategy for forming the benzofuran ring. In such reactions, the use of a milder reagent like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at a controlled temperature of 45 °C has been shown to produce a single regioisomer in high yield (89%). researchgate.net In contrast, employing a stronger acid like polyphosphoric acid (PPA) at elevated temperatures (132 °C) can lead to the formation of an isomeric mixture. researchgate.net

The synthesis of a similar compound, 5-Bromo-2-butyl-benzofuran, proceeds via the cyclization of 2-(4-bromo-2-formylphenoxy)hexanoic acid. This reaction is carried out at 80°C in toluene, using benzenesulfonyl chloride and triethylamine, achieving a yield of 67% after purification. chemicalbook.com This example highlights the importance of specific reagents and thermal conditions in directing the reaction towards the desired product.

The regioselectivity of the cyclization is a crucial aspect, particularly when the aromatic ring of the precursor possesses multiple potential sites for electrophilic attack. In the case of this compound, the starting materials would likely be a substituted phenol and a trifluoromethyl-containing synthon. The inherent directing effects of the substituents on the phenol ring, in combination with the chosen reaction conditions, will govern the position of the cyclization and thus the final substitution pattern of the benzofuran core. Computational studies, such as Quantum Mechanics (QM) analysis, can be employed to predict the regioselectivity of such cyclizations by evaluating the properties of reaction intermediates. wuxiapptec.com

The optimization process often involves a systematic variation of these parameters, as illustrated in the hypothetical optimization table below for a generic benzofuran synthesis.

Table 1: Hypothetical Optimization of Reaction Conditions for Benzofuran Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |

|---|---|---|---|---|---|---|

| 1 | PPA | Toluene | 80 | 12 | 45 | 3:1 |

| 2 | PPA | Xylene | 110 | 8 | 55 | 2:1 |

| 3 | Eaton's Reagent | Dichloromethane | 40 | 6 | 75 | >95:5 |

| 4 | Amberlyst 15 | Acetonitrile | Reflux | 24 | 60 | 5:1 |

| 5 | AlCl₃ (20) | Dichlorobenzene | 120 | 16 | 68 | 4:1 |

This table demonstrates how changing the catalyst, solvent, and temperature can significantly impact both the yield and the regioselectivity of the reaction. For the synthesis of this compound, a similar empirical approach would be necessary to identify the optimal conditions.

Advanced Synthetic Techniques Employed (e.g., polymer-supported reagents)

To enhance the efficiency and ease of purification in multi-step organic syntheses, advanced techniques such as the use of polymer-supported reagents have gained prominence. These solid-phase reagents offer the advantage of simple removal from the reaction mixture by filtration, thereby avoiding tedious chromatographic purification steps. rsc.org This approach is particularly beneficial in the construction of compound libraries and in process chemistry.

In the context of benzofuran synthesis, polymer-supported reagents can be employed at various stages. For example, the bromination of a precursor acetophenone (B1666503) can be achieved using polymer-supported pyridinium (B92312) bromide perbromide (PSPBP). researchgate.net This reagent provides a solid-supported source of bromine, facilitating a clean reaction.

Following the formation of an α-phenoxy ketone intermediate, the crucial cyclodehydration step to form the benzofuran ring can be catalyzed by a solid-supported acid catalyst. Amberlyst 15, a strongly acidic ion-exchange resin, has been successfully used for this purpose. researchgate.net The use of such a heterogeneous catalyst simplifies the work-up, as the catalyst can be filtered off, and the product obtained directly after solvent evaporation.

The application of polymer-supported reagents can be envisioned in a multi-step sequence for the synthesis of compounds like this compound. A hypothetical reaction scheme could involve:

Bromination of a suitable phenolic precursor using a polymer-supported brominating agent.

Etherification with a trifluoromethyl-containing building block.

Cyclization catalyzed by a solid-supported acid like Amberlyst 15 or Nafion-H, a fluorosulfonic acid resin. cam.ac.uk

The use of polymer-supported reagents is not limited to catalysts. Polymer-supported sequestering agents can also be used to remove excess reactants or by-products from the reaction mixture, further simplifying the purification process. nih.gov For instance, a polymer-supported amine could be used to scavenge unreacted acid chlorides.

The table below lists some polymer-supported reagents and their potential applications in the synthesis of substituted benzofurans.

Table 2: Polymer-Supported Reagents in Benzofuran Synthesis

| Reagent | Type | Application | Reference |

|---|---|---|---|

| Polymer-supported Pyridinium Bromide Perbromide (PSPBP) | Reagent | Bromination of aromatic rings | researchgate.net |

| Amberlyst 15 | Catalyst | Acid-catalyzed cyclodehydration | researchgate.net |

| Polymer-supported Hypervalent Iodine Diacetate | Reagent | Oxidative coupling | cam.ac.uk |

| Nafion-H | Catalyst | Acid-catalyzed cyclization | cam.ac.uk |

| Polymer-supported Dimethylaminopyridine (PS-DMAP) | Catalyst | Acylation/Protection | cam.ac.uk |

| Polymer-supported Borohydride (B1222165) | Reagent | Reduction of carbonyls | cam.ac.uk |

The integration of these advanced synthetic techniques offers a powerful strategy for the efficient and clean synthesis of complex molecules like this compound, minimizing waste and simplifying the isolation of the final product.

Reactivity and Chemical Transformations of 5 Bromo 2 Trifluoromethyl Benzofuran

Reactions Involving the Bromo Substituent

The carbon-bromine (C-Br) bond at the 5-position of the benzofuran (B130515) ring is the primary site of reactivity for many synthetic transformations. This allows for the elaboration of the benzofuran scaffold, making the compound a valuable intermediate in the synthesis of more complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromo substituent. The reactivity of aryl bromides in these transformations is well-established, and 5-bromo-2-(trifluoromethyl)benzofuran is a suitable substrate for such reactions.

The formation of new carbon-carbon bonds is readily achieved through several named cross-coupling reactions, replacing the bromine atom with various carbon-based functional groups.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for creating biaryl compounds and involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide. nih.govmdpi.com The reaction is catalyzed by a palladium complex and requires a base. nih.govmdpi.com this compound can react with various aryl- or vinylboronic acids to yield 5-aryl- or 5-vinyl-2-(trifluoromethyl)benzofurans. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product. mdpi.com The presence of the electron-withdrawing trifluoromethyl group can influence the reaction rates but generally does not inhibit the coupling at the distant 5-position. The reaction conditions are typically mild and tolerate a wide range of functional groups. nih.gov For instance, the Suzuki coupling of 2-(4-bromophenyl)benzofuran (B12281498) with arylboronic acids proceeds efficiently in an aqueous medium, highlighting the versatility of this method for bromo-substituted benzofurans. mdpi.com

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. acs.orgorganic-chemistry.orglookchem.comnih.gov The reaction of this compound with a terminal alkyne would produce a 5-alkynyl-2-(trifluoromethyl)benzofuran derivative. This transformation is highly valuable for creating conjugated enyne systems and extending the carbon framework. lookchem.comnih.gov The reaction proceeds under mild, often room temperature, conditions. lookchem.com One-pot procedures where a Sonogashira coupling is followed by a cyclization are common for synthesizing complex benzofuran derivatives, demonstrating the robustness of the initial C-C bond formation. organic-chemistry.orglookchem.comnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. beilstein-journals.org This method is particularly useful for forming C(sp²)–C(sp³) bonds. beilstein-journals.org To synthesize a 5-alkyl-2-(trifluoromethyl)benzofuran, one could first perform a metal-halogen exchange on the starting material to generate an organozinc intermediate, or react the bromo-compound directly with an alkylzinc reagent. Recent advancements have made the Negishi reaction more reliable, even for traditionally challenging heterocyclic substrates. beilstein-journals.org

Table 1: Examples of Carbon-Carbon Bond Forming Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base (e.g., K₂CO₃, Na₂CO₃) | 5-Aryl-2-(trifluoromethyl)benzofuran |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 5-Alkynyl-2-(trifluoromethyl)benzofuran |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 5-Alkyl/Aryl-2-(trifluoromethyl)benzofuran |

Beyond C-C bonds, the bromo group is a key site for forming bonds between carbon and heteroatoms like nitrogen, oxygen, or sulfur.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org It has largely replaced harsher traditional methods. wikipedia.org The reaction of this compound with primary or secondary amines, in the presence of a palladium catalyst with specialized phosphine (B1218219) ligands and a base, would yield the corresponding 5-amino-2-(trifluoromethyl)benzofuran derivatives. The methodology has been successfully applied to a broad range of heterocyclic halides, including those sensitive to strong bases, demonstrating its wide applicability. nih.gov Different generations of catalyst systems have been developed to accommodate virtually any amine partner. wikipedia.org

Other C-Heteroatom Couplings: Similar palladium-catalyzed methods exist for the formation of C-O and C-S bonds, allowing for the synthesis of aryl ethers and thioethers, respectively. These reactions expand the synthetic utility of this compound as a building block for diverse molecular architectures.

Nucleophilic aromatic substitution (SNAr) typically occurs when an aryl halide is "activated" by the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group. nih.govyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.gov

In this compound, the powerful electron-withdrawing trifluoromethyl group is located at the 2-position. This position is meta to the bromo substituent at the 5-position. Because resonance stabilization of the Meisenheimer intermediate by the CF₃ group is not possible from the meta position, a direct SNAr reaction to displace the bromide is generally not favored under classical SNAr conditions. Activation is most effective from the ortho and para positions. Therefore, direct substitution of the 5-bromo group by a nucleophile via a standard addition-elimination mechanism is expected to be difficult.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organohalide into a highly reactive organometallic reagent. wikipedia.org This is particularly common for aryl bromides and iodides. wikipedia.org Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), typically at low temperatures, can induce a bromine-lithium exchange. wikipedia.orgprinceton.edutcnj.edu

This exchange generates a new organolithium species, 2-(trifluoromethyl)benzofuran-5-yl-lithium. This intermediate is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce diverse functional groups at the 5-position. For example, quenching the reaction with DMF would yield the corresponding aldehyde, while reaction with an alkyl halide would introduce an alkyl group. This two-step sequence provides a powerful alternative to direct cross-coupling for functionalizing the 5-position. tcnj.edumdpi.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is renowned for its exceptional stability due to the strength of the carbon-fluorine bonds. It is generally considered an unreactive functional group under most synthetic conditions. However, recent advances in catalysis have enabled selective transformations of the aromatic CF₃ group itself. tcichemicals.com

Under specific conditions using transition metal catalysts, it is possible to achieve selective C-F bond activation. For example, methods have been developed for the transformation of benzotrifluorides into other difunctionalized species. One such method allows for the synthesis of diaryl ketones through the arylation and subsequent carbonyl formation from the CF₃ group. tcichemicals.com Another strategy involves the activation of a single C-F bond in the presence of an ortho-directing group to synthesize difluoromethylene compounds. tcichemicals.com While these reactions are highly specialized and often substrate-specific, they represent an emerging area of chemistry that challenges the traditional view of the CF₃ group as inert and opens new pathways for the derivatization of compounds like this compound. tcichemicals.comthieme-connect.com

Stability and Potential Transformations of the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is renowned for its exceptional chemical and thermal stability. This stability arises from the high bond energy of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. Consequently, the -CF3 group is generally inert to a wide range of reaction conditions and is often installed in molecules to enhance their metabolic stability and lipophilicity. beilstein-journals.org In the context of this compound, the trifluoromethyl group is highly resistant to transformation.

Research into trifluoromethyl-substituted compounds indicates that this moiety typically remains intact during various chemical reactions performed on other parts of the molecule. nih.gov Its stability is a key feature, often exploited in medicinal chemistry and materials science to confer specific properties. beilstein-journals.org While extreme conditions or highly specialized reagents can degrade a -CF3 group, under typical synthetic transformations such as electrophilic substitution, nucleophilic attack, or mild oxidation and reduction, the 2-(trifluoromethyl) group on the benzofuran ring is expected to be exceptionally stable. Studies on metal-organic frameworks have also highlighted that the bulkiness and hydrophobicity of trifluoromethyl groups can provide a shielding effect, protecting adjacent parts of a molecule from chemical attack. nih.gov

Electronic Influence of the Trifluoromethyl Group on Benzofuran Reactivity

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the reactivity of the benzofuran system is profound and primarily exerted through a strong negative inductive effect (-I). The three highly electronegative fluorine atoms polarize the C-F bonds, which in turn withdraws electron density from the rest of the molecule. nih.gov

This strong electron withdrawal has several significant consequences for the reactivity of this compound:

Deactivation of the Ring System: The -CF3 group significantly reduces the electron density of the entire benzofuran ring system. This deactivation makes the molecule less susceptible to electrophilic attack compared to unsubstituted benzofuran.

Increased Electrophilicity of the Heterocycle: By withdrawing electron density, the -CF3 group enhances the electrophilic character of the benzofuran ring, particularly at adjacent positions. nih.gov This can influence the regioselectivity of nucleophilic attacks on the molecule.

Modulation of Acidity: The electron-withdrawing nature of the -CF3 group can increase the acidity of nearby C-H bonds, although this effect is more pronounced for adjacent acidic or electrophilic functional groups. nih.gov

The electronic properties of the trifluoromethyl group in comparison to other common substituents are summarized in the table below. The Hammett parameter (σp) is a measure of the electronic effect of a substituent on a benzene (B151609) ring; a positive value indicates an electron-withdrawing character.

| Substituent | Hammett Parameter (σp) | Electronic Effect |

| -CF₃ | 0.54 | Strongly Electron-Withdrawing |

| -Br | 0.23 | Moderately Electron-Withdrawing |

| -H | 0.00 | Neutral |

| -CH₃ | -0.17 | Electron-Donating |

| -OCH₃ | -0.27 | Strongly Electron-Donating |

This interactive table allows for sorting by substituent, Hammett parameter, or electronic effect.

Electrophilic Aromatic Substitution on the Benzofuran Core

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. libretexts.org In this compound, the outcome of such reactions is governed by the combined directing effects of the substituents and the intrinsic reactivity of the heterocyclic system.

The benzofuran ring itself has preferred sites for electrophilic attack. Generally, the furan (B31954) ring is more reactive than the benzene ring. Attack at the C3 position is often favored over the C2 position because the resulting cationic intermediate (a sigma complex) can be effectively stabilized by resonance involving the lone pair of electrons on the furan oxygen atom. stackexchange.com

However, in this compound, the situation is more complex:

C2 Position: This position is blocked by the trifluoromethyl group.

C3 Position: While typically reactive, this position is adjacent to the strongly deactivating -CF3 group, which significantly reduces its nucleophilicity and makes electrophilic attack at this site less favorable.

Considering these factors, electrophilic aromatic substitution is most likely to occur on the benzene ring at the C4 or C6 positions. The C7 position is sterically hindered by the fused furan ring and electronically less activated.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Influence of C2-CF₃ | Influence of C5-Br | Inherent Ring Reactivity | Predicted Outcome |

| C3 | Strongly Deactivated | - | Activated by Furan O | Unlikely |

| C4 | Deactivated | Activated (ortho) | Less Reactive than Furan | Likely Site |

| C6 | Deactivated | Activated (para) | Less Reactive than Furan | Likely Site |

| C7 | Deactivated | - | Less Reactive than Furan | Unlikely |

This interactive table summarizes the directing effects at each available position on the benzofuran core.

Transformations of the Benzofuran Heterocyclic System

Beyond substitutions on the aromatic core, the furan portion of the benzofuran system can undergo its own characteristic transformations. These reactions typically involve the C2-C3 double bond or cleavage of the heterocyclic C-O bond.

Reduction: The C2-C3 double bond of the furan ring can be selectively reduced. For example, reduction of benzofurans with reagents like sodium borohydride (B1222165) in the presence of rhodium chloride can yield the corresponding 2,3-dihydrobenzofurans. researchgate.net Applying such a reaction to this compound would be expected to produce 5-Bromo-2,3-dihydro-2-(trifluoromethyl)benzofuran.

Ring-Opening Reactions: The furan ring can be opened under various conditions, often facilitated by transition metal catalysis. researchgate.net These reactions can lead to highly functionalized phenol (B47542) derivatives, representing a significant structural transformation. The stability of the C(sp²)-CF₃ bond would likely be maintained during such processes.

Cycloaddition Reactions: The electron-rich C2-C3 double bond of benzofurans can participate in cycloaddition reactions. For instance, photochemical oxygenation can lead to the formation of dioxetane intermediates. researchgate.net However, the strong electron-withdrawing effect of the -CF3 group at C2 would significantly decrease the electron density of this double bond, likely rendering it less reactive in such cycloadditions.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these transformations provides insight into the molecule's reactivity. The mechanism for electrophilic aromatic substitution, the most probable reaction pathway, serves as a prime example.

Mechanism of Electrophilic Bromination at the C6 Position:

Generation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃) activates the bromine molecule (Br₂), creating a potent electrophilic bromine species.

Nucleophilic Attack: The π-electron system of the deactivated benzene ring attacks the electrophilic bromine. The attack occurs at the C6 position, guided by the para-directing effect of the C5-bromo substituent. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the C5 and C7 carbons and the furan oxygen.

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed in the first step, removes the proton from the C6 position.

Restoration of Aromaticity: The electrons from the C-H bond collapse back into the ring, restoring the stable aromatic system and yielding the final product, 5,6-Dibromo-2-(trifluoromethyl)benzofuran.

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for precisely mapping the electron movements, transition states, and intermediates involved in these transformations, especially in complex systems where multiple competing reaction pathways exist. researchgate.net

Theoretical and Computational Investigations of 5 Bromo 2 Trifluoromethyl Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2-(trifluoromethyl)benzofuran, these calculations would typically be performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to ensure accuracy. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, energy gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For related benzofuran (B130515) derivatives, these orbitals are often distributed across the fused ring system. In a hypothetical analysis of this compound, the distribution and energies of these orbitals would be calculated and visualized.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Predicted Value |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Energy Gap | (Value in eV) |

| Ionization Potential | (Value in eV) |

| Electron Affinity | (Value in eV) |

| Electronegativity | (Value in eV) |

| Chemical Hardness | (Value in eV) |

| Chemical Softness | (Value in eV⁻¹) |

| Electrophilicity Index | (Value) |

Note: This table represents the type of data that would be generated from a computational study. The values are placeholders as specific literature is unavailable.

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The planarity of the benzofuran ring system and the orientation of the trifluoromethyl group would be of particular interest. In similar structures, the benzofuran unit is largely planar. nih.govnih.govresearchgate.netnih.govnih.gov

Table 2: Predicted Optimized Geometric Parameters for this compound (Selected)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | (Value) | ||

| C-C (in benzene (B151609) ring) | (Range of Values) | ||

| C-O (in furan (B31954) ring) | (Range of Values) | ||

| C-CF₃ | (Value) | ||

| C-C-C (in benzene ring) | (Range of Values) | ||

| C-O-C (in furan ring) | (Value) | ||

| (Torsion angles defining planarity) |

Note: This table is illustrative of the data that would be obtained. Actual values are pending specific computational research.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For a molecule like this compound, the electronegative oxygen and fluorine atoms would be expected to be regions of negative potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It describes the Lewis-like bonding pattern, including lone pairs and bond orbitals, and quantifies interactions between filled (donor) and empty (acceptor) orbitals. This analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. For the title compound, NBO analysis would elucidate the nature of the C-Br, C-F, and other bonds, as well as the delocalization of electron density throughout the aromatic system.

Reactivity Predictions and Transition State Analysis

Based on the electronic properties derived from quantum chemical calculations, various reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors, based on the energies of the frontier orbitals, help in understanding the global and local reactivity of the molecule. Transition state analysis, while more complex, could be employed to study the mechanisms of specific reactions involving this compound, for instance, in its synthesis or degradation pathways. nih.gov

Predictions of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These are often performed using the Gauge-Independent Atomic Orbital (GIAO) method and can show good correlation with experimental data for similar benzofuran structures. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in assigning the vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum. This provides information about the wavelengths of maximum absorption and the nature of the electronic excitations.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns of the molecule under mass spectrometric conditions by analyzing bond dissociation energies.

Solvent Effects on Structure and Reactivity

The influence of solvents on the structural and reactive properties of molecules is a critical area of computational chemistry. For benzofuran derivatives, solvents can affect conformational equilibria, reaction rates, and spectroscopic properties. Theoretical studies on other benzofurans have utilized various solvent models to predict these effects. sci-hub.seresearchgate.netacs.org

Generally, the polarity of a solvent can influence the dipole moment of a solute molecule, potentially altering its geometric parameters and the energy landscape of its chemical reactions. For instance, polar solvents might stabilize polar transition states, thereby accelerating certain reactions. In the context of this compound, one could hypothesize that solvents would interact with the polar C-Br and C-F bonds, as well as the ether oxygen of the benzofuran core. However, without specific computational studies, any description of solvent effects remains speculative.

Density Functional Theory (DFT) Applications in Compound Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com It is frequently employed to calculate optimized geometries, vibrational frequencies (for comparison with infrared and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps, which provide insights into chemical reactivity. researchgate.net

For a molecule like this compound, DFT calculations would typically be performed to:

Optimize the molecular geometry: This involves finding the lowest energy arrangement of the atoms and predicting bond lengths, bond angles, and dihedral angles. For related benzofuran structures, DFT has been used to determine these parameters with good agreement to experimental X-ray crystallographic data. nih.govnih.govnih.gov

Calculate spectroscopic data: Theoretical vibrational spectra can be computed and compared with experimental data to confirm the structure of the synthesized compound.

Analyze electronic properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive species.

While DFT studies have been conducted on a variety of benzofuran derivatives, providing valuable data on their molecular and electronic structures, specific computational data for this compound is not available in the reviewed literature. researchgate.netnih.gov The tables below are representative of the types of data that would be generated from such a study, but are based on general knowledge of benzofuran chemistry and not on specific calculations for the title compound.

Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value (Exemplary) |

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.37 Å |

| C-C Bond Lengths | ~1.38 - 1.42 Å |

| C-F Bond Lengths | ~1.35 Å |

| Dihedral Angle | (Not applicable without a second plane of reference) |

Table 2: Hypothetical DFT Calculated Electronic Properties for this compound

| Property | Predicted Value (Exemplary) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Dipole Moment | ~ 2.5 D |

It is important to reiterate that the values presented in these tables are hypothetical and intended for illustrative purposes only. Accurate data would require specific DFT calculations to be performed on this compound.

Applications of 5 Bromo 2 Trifluoromethyl Benzofuran As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The 5-bromobenzofuran (B130475) core is a fundamental component in the assembly of intricate organic structures, including those found in medicinally important compounds. nih.govacs.org The bromine atom on the benzene (B151609) ring and the functional groups at the 2-position can be sequentially or simultaneously manipulated to build complex polycyclic systems.

Research has demonstrated the utility of related 5-bromobenzofuran derivatives in constructing larger molecular frameworks. For instance, 1-(5-bromo-1-benzofuran-2-yl)-2-propanone has been used as a starting material to synthesize a series of chalcone (B49325) derivatives. nih.gov These chalcones, which feature a 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenone structure, are themselves scaffolds for further chemical elaboration. nih.gov The synthesis involves the reaction of the benzofuran (B130515) ketone with various aromatic aldehydes, showcasing how the benzofuran unit can be integrated into larger conjugated systems. nih.gov

Furthermore, the benzofuran-2-carboxylate scaffold has been employed in the total synthesis of natural products. orgsyn.org An example is the synthesis of paeoveitol, a norditerpene natural product, which utilized a 3-ethoxycarbonyl benzofuran derivative as a key intermediate. orgsyn.org This highlights the role of functionalized benzofurans as starting points for the stereoselective synthesis of complex natural products. The ability to introduce substituents at various positions on the benzofuran ring is crucial for developing synthetic routes to diverse and complex molecular targets. nih.gov

| Precursor Compound | Resulting Complex Scaffold | Synthetic Strategy |

| 1-(5-Bromo-1-benzofuran-2-yl)-2-propanone | 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones (Chalcones) | Aldol condensation with aromatic aldehydes |

| 3-Ethoxycarbonyl benzofuran | Paeoveitol (Norditerpene natural product) | Multi-step total synthesis |

Role in the Development of Novel Heterocyclic Systems

The reactivity of the 5-bromobenzofuran moiety makes it an excellent platform for the synthesis of novel heterocyclic systems. The bromine atom is amenable to various cross-coupling reactions, while functional groups at the 2-position can participate in cyclization reactions to form new rings.

Studies have shown that 5-bromobenzofuran derivatives can be used to synthesize a variety of fused and appended heterocyclic systems. For example, starting from 1-(5-bromobenzofuran-2-yl)ethanone, a range of heterocycles such as thiazoles, thiadiazoles, and pyrazoles have been prepared. sciepub.comresearchgate.netresearchgate.net These syntheses often involve the reaction of a functionalized benzofuran with bifunctional reagents, leading to the formation of new five- or six-membered heterocyclic rings. sciepub.comsciencepublishinggroup.com

Another strategy involves the use of prop-2-yn-1-yl benzofuran-2-carboxylate, which can be derived from the corresponding benzofuran. This alkyne-functionalized benzofuran undergoes click reactions with various azides to produce 1,2,3-triazole-substituted benzofuran derivatives. niscair.res.in Similarly, 3-bromoacetyl-5-bromobenzofuran serves as a versatile precursor for synthesizing a wide range of heterocycles including imidazotriazoles, quinoxalines, and benzothiazines through reactions with various nucleophiles like thiourea (B124793) and o-phenylenediamine. sciencepublishinggroup.com These examples underscore the importance of the 5-bromobenzofuran scaffold in generating chemical diversity by constructing novel heterocyclic hybrids. mdpi.com

| 5-Bromobenzofuran Precursor | Reagents | Resulting Heterocyclic System |

| 1-(5-Bromobenzofuran-2-yl)ethanone | Hydrazonyl halides | Pyrazoles sciepub.comresearchgate.net |

| 1-(5-Bromobenzofuran-2-yl)ethanone | Thiazole derivatives | Thiazolyl-hydrazono compounds sciepub.com |

| 3-Bromoacetyl-5-bromobenzofuran | Thiourea, Phenylthiourea | Thiazoles sciencepublishinggroup.com |

| 3-Bromoacetyl-5-bromobenzofuran | o-Phenylenediamine | Quinoxaline derivatives sciencepublishinggroup.com |

| Prop-2-yn-1-yl benzofuran-2-carboxylate | Aryl/benzyl azides | 1,2,3-Triazoles niscair.res.in |

Potential in Materials Science (e.g., optoelectronic materials, functional polymers, dyes)

Benzofuran derivatives are being explored for their potential applications in materials science due to their unique electronic and photophysical properties. The extended π-system of the benzofuran ring can be tailored through substitution to create materials with specific functions. tus.ac.jp

The benzofuran scaffold has been incorporated into materials for optoelectronic devices. For example, benzofuran derivatives containing a thiophene (B33073) ring have been investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govacs.org The electronic properties of these materials can be tuned by modifying the substituents on the benzofuran and thiophene rings. nih.govacs.org The general potential of benzofurans extends to their use as fluorescent materials and dyes, where the emission properties can be controlled by the molecular structure. tus.ac.jp

A concrete example of a functional polymer derived from a 5-bromobenzofuran is poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) (poly(BOEMA)). This polymer was synthesized by the free radical polymerization of the corresponding methacrylate (B99206) monomer. researchgate.net The monomer itself was prepared from 2-bromo-1-(5-bromo benzofuran-2-yl)ethanone. researchgate.net The resulting polymer exhibits a high glass transition temperature, and its thermal degradation kinetics have been studied, indicating its potential as a thermally stable polymeric material. researchgate.net The trifluoromethyl group in 5-Bromo-2-(trifluoromethyl)benzofuran could further enhance properties such as thermal stability and solubility in such polymers.

| Benzofuran Derivative | Material Type | Potential Application |

| Thiophene-substituted benzofurans | Organic semiconductor | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) nih.govacs.org |

| Poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) | Functional polymer | Thermally stable material researchgate.net |

| General benzofuran structures | Fluorescent molecule | Dyes, Pigments, Organic-electronic materials tus.ac.jp |

Utility in Advanced Organic Synthesis Strategies

The structure of this compound makes it an ideal substrate for a variety of advanced organic synthesis strategies. Modern synthetic chemistry relies heavily on catalytic methods to form C-C and C-heteroatom bonds with high efficiency and selectivity, and this compound is well-suited for such transformations. fiveable.mepitt.edu

The bromine atom at the 5-position is a key functional handle for transition-metal-catalyzed cross-coupling reactions. nih.gov These include well-established methods like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govacs.org These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, at this position. The use of palladium, copper, and rhodium catalysts in the synthesis and functionalization of benzofurans is well-documented. nih.govacs.org For example, palladium-catalyzed reactions are widely used to construct the benzofuran core itself or to modify it. nih.gov

Furthermore, the benzofuran ring system can be synthesized through various intramolecular cyclization strategies. nih.gov These include the cyclization of o-alkynylphenols or Friedel-Crafts acylation of α-aryloxyaryl ketones. nih.gov The trifluoromethyl group at the 2-position is generally stable under many reaction conditions and can influence the electronic properties and reactivity of the molecule. The development of one-pot and tandem reaction sequences to build and elaborate on the benzofuran scaffold represents a key area of modern organic synthesis where substrates like this compound would be highly valuable. nih.govtus.ac.jp

| Synthetic Strategy | Catalyst/Reagent Type | Application on this compound |

| Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Palladium complexes (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) | Functionalization at the 5-bromo position nih.govacs.org |

| Copper-catalyzed reactions | Copper salts (e.g., CuI) | C-O and C-C bond formation nih.govacs.org |

| Rhodium-catalyzed reactions | Rhodium complexes | Multicomponent synthesis nih.gov |

| Intramolecular cyclization | Lewis acids, Transition metals | Synthesis of the core benzofuran structure nih.gov |

Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS))

No published experimental data for the NMR (¹H, ¹³C, ¹⁹F), IR, UV-Vis, or Mass Spectrometry of 5-Bromo-2-(trifluoromethyl)benzofuran were found.

Chromatographic Separation and Purification Methodologies (e.g., HPLC, GC)

No specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the separation, purification, or analysis of this compound have been detailed in the reviewed literature.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

No crystallographic data, including unit cell parameters or solved crystal structures, for this compound are available in the public domain based on the conducted searches.

Future Research Directions and Unexplored Avenues for 5 Bromo 2 Trifluoromethyl Benzofuran

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods often rely on harsh conditions, expensive catalysts, and hazardous solvents. Future research should prioritize the development of environmentally benign and economically viable routes to 5-Bromo-2-(trifluoromethyl)benzofuran.

Key areas of focus include:

One-Pot Syntheses: Combining multiple reaction steps into a single operation can significantly reduce waste, energy consumption, and purification efforts. A potential one-pot strategy could involve the reaction of 5-bromosalicylaldehyde (B98134) with a suitable trifluoromethyl building block, followed by in-situ cyclization. acs.orgnih.gov

Alternative Catalysts: While palladium is a highly effective catalyst for many benzofuran (B130515) syntheses, its high cost and toxicity are drawbacks. acs.orgnih.gov Investigating more abundant and less toxic transition metals like copper and nickel is a promising avenue. acs.orgnih.govrsc.org Copper-catalyzed reactions, in particular, have shown great promise in the synthesis of various benzofuran derivatives. acs.orgnih.gov

Green Solvents and Conditions: The use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has been reported as an eco-friendly medium for benzofuran synthesis. acs.orgnih.gov These solvents are biodegradable, have low vapor pressure, and can often enhance reaction rates. acs.orgnih.gov Furthermore, exploring catalyst-free methods or leveraging unconventional energy sources like ultrasonic irradiation could lead to greener processes. nih.govjbiochemtech.com

| Strategy | Key Features | Potential Starting Materials | Relevant Research |

|---|---|---|---|

| One-Pot Copper Catalysis in DES | Reduced waste, biodegradable solvent, lower catalyst cost. | 5-Bromosalicylaldehyde, Trifluoromethyl-substituted alkyne | acs.orgnih.gov |

| Nickel-Catalyzed Cyclization | Utilizes an earth-abundant metal catalyst. | Substituted o-halophenol, Trifluoromethylated coupling partner | acs.orgnih.gov |

| Ultrasonic-Assisted Synthesis | Energy efficient, often faster reaction times, milder conditions. | 5-Bromosalicylaldehyde, Ethyl chloroacetate (B1199739) (multistep) | nih.gov |

| Catalyst-Free Electro-synthesis | Avoids metal catalysts, uses electricity as a clean reagent. | Substituted phenol (B47542) and nucleophile | jbiochemtech.com |

Exploration of Novel Reactivity Pathways and Catalyst Systems

The dual functionality of this compound makes it a versatile platform for constructing complex molecules. The bromine atom at the C5 position is a classical handle for cross-coupling reactions, while the trifluoromethyl group at C2 significantly influences the electronic properties and reactivity of the heterocyclic core.

Future research should explore:

Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Heck couplings, modern catalytic systems can be employed. The C5-bromo position is ripe for functionalization to introduce a wide variety of aryl, alkyl, or heteroaryl groups, creating libraries of novel compounds for biological screening or materials development. researchgate.net

C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical strategy for modifying molecular scaffolds. hw.ac.uk Research into the regioselective C-H activation of the benzofuran core, particularly at the C3, C4, C6, and C7 positions, could yield derivatives that are difficult to access through traditional methods. The electron-withdrawing nature of the CF3 group will likely direct metallation to specific positions, a hypothesis that warrants experimental and computational investigation. hw.ac.uk

Novel Catalyst Systems: The exploration of rhodium, gold, and bimetallic catalyst systems, which have been successfully used for other benzofuran syntheses, could unlock new transformations. acs.orgnih.govresearchgate.net For instance, rhodium-catalyzed reactions have been used for the C4-functionalization of benzofurans, and gold catalysts have enabled unique cyclization pathways. acs.orgresearchgate.net

Radical Reactions: The application of radical-based transformations, potentially initiated by super-electron-donors, offers a modern approach to forge new bonds at the C3 position, which is known to be nucleophilic. hw.ac.ukresearchgate.net

| Reaction Type | Target Position | Potential Catalyst System | Anticipated Outcome | Relevant Research |

|---|---|---|---|---|

| Cross-Coupling (e.g., Buchwald-Hartwig) | C5-Br | Palladium with advanced ligands | Introduction of N- or O-based functional groups | researchgate.net |

| Direct C-H Arylation | C3, C4, C6, or C7 | Iridium(III) or Rhodium(III) | Direct formation of C-C bonds without pre-functionalization | hw.ac.uk |

| Gold-Catalyzed Cycloaddition | Furan (B31954) Ring | Gold(I)/Silver co-catalysis | Formation of complex polycyclic structures | acs.orgnih.gov |

| Radical Phosphinylation/Thiolation | C3 | Heteroatom anions as super-electron-donors | Introduction of P- or S-containing functionalities | researchgate.net |

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical reactivity. For this compound, computational modeling can provide deep insights that guide experimental work.

Future computational studies should focus on:

Mechanism of Synthesis: DFT calculations can be used to model the reaction pathways of proposed greener synthetic routes. acs.orgrsc.org This includes mapping transition states and reaction intermediates to determine the most energetically favorable pathway, which can help in optimizing reaction conditions (e.g., catalyst, solvent, temperature).

Reactivity Prediction: Modeling can predict the most likely sites for electrophilic, nucleophilic, and radical attack on the this compound scaffold. This would be invaluable for planning C-H functionalization strategies by predicting regioselectivity under various catalytic cycles. rsc.orgtus.ac.jp

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is crucial for predicting the compound's potential in electronic applications. alfa-chemistry.com These calculations can help in the rational design of new materials by tuning the electronic properties through further derivatization.

Spectroscopic Correlation: Predicting NMR and other spectroscopic data can aid in the structural confirmation of newly synthesized derivatives.

Integration into New Material Architectures Beyond Current Scope

The inherent properties of the benzofuran scaffold—rigidity, planarity, and stability—make it an excellent component for organic functional materials. alfa-chemistry.com The introduction of a trifluoromethyl group can enhance electron mobility and environmental stability, while the bromine atom serves as a key linkage point for polymerization or extension of conjugation.

Promising, yet unexplored, applications for this compound as a building block include:

Organic Semiconductors: This compound is an ideal candidate for creating novel p-type or ambipolar organic semiconductors for use in Organic Field-Effect Transistors (OFETs). acs.orgnih.govalfa-chemistry.com The bromo-substituent allows for its incorporation into larger conjugated systems, such as copolymers with electron-deficient units, to tailor the HOMO/LUMO levels for efficient charge transport.

Emissive Materials for OLEDs: By functionalizing the C5 position, it is possible to create extended π-conjugated systems that may exhibit unique photoluminescent properties suitable for Organic Light-Emitting Diodes (OLEDs). alfa-chemistry.com The trifluoromethyl group could contribute to achieving high glass transition temperatures and improved device stability.

Advanced Polymers: The C5-bromo functionality can be used in polymerization reactions (e.g., Suzuki or Stille polycondensation) to create well-defined, high-performance polymers. These materials could find applications in organic photovoltaics (OPVs), sensors, or as dielectric layers.

Liquid Crystals: The rigid, rod-like structure of appropriately substituted benzofuran derivatives could be exploited in the design of new liquid crystalline materials. The strong dipole moment induced by the CF3 and Br groups could lead to desirable mesophase behavior.

| Material Class | Key Role of this compound | Potential Advantage | Relevant Research |

|---|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Core building block for semiconducting polymer or small molecule | Enhanced electron mobility and stability from CF3 group | nih.govalfa-chemistry.com |

| Organic Light-Emitting Diodes (OLEDs) | Scaffold for creating new emissive or charge-transport materials | High thermal stability and tunable electronic properties | alfa-chemistry.com |

| Organic Photovoltaics (OPVs) | Monomer for donor or acceptor polymers | Versatile handle (C5-Br) for polymerization | acs.orgnih.gov |

| Chemical Sensors | Functionalizable platform for receptor sites | Rigid core for pre-organizing binding sites | nih.govrsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(trifluoromethyl)benzofuran, and how can reaction conditions be optimized for high yield?

- Methodology : Multi-step organic synthesis is typically employed, starting with halogenated benzofuran precursors. For example, cross-coupling reactions using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) under nitrogen atmospheres are critical for introducing trifluoromethyl groups . Key parameters include solvent selection (toluene/ethanol/water mixtures), temperature control (~110°C), and purification via silica gel chromatography . Reaction time and stoichiometric ratios of reagents (e.g., potassium carbonate as a base) must be carefully calibrated to avoid side products .

Q. Which analytical techniques are most reliable for characterizing intermediates and final products of this compound?

- Methodology : Thin-layer chromatography (TLC) is used for real-time reaction monitoring . Nuclear magnetic resonance (NMR, ¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity . For example, ¹H NMR in CDCl₃ resolves coupling patterns of aromatic protons, while LCMS provides molecular ion validation . Purity is assessed via HPLC with retention time consistency .

Q. How do bromine and trifluoromethyl substituents influence the compound’s electronic properties and reactivity?

- Structural Insights : Bromine acts as an electron-withdrawing group, enhancing electrophilic substitution reactivity at the benzofuran core. The trifluoromethyl group increases lipophilicity and metabolic stability, critical for pharmacological applications . X-ray crystallography data (e.g., triclinic crystal systems with specific unit cell parameters) reveal steric effects and intermolecular interactions, such as Br···Br contacts, which stabilize the crystal lattice .

Advanced Research Questions

Q. What strategies enable regioselective cross-coupling of this compound with heteroarenes like thiophene?

- Methodology : Acid-mediated C–F/C–H cross-coupling using AlCl₃ as a catalyst at low temperatures (–20°C) achieves regioselectivity . Dichloromethane as a solvent minimizes side reactions, while stoichiometric control of thiophene (5 equivalents) ensures high conversion rates. Post-reaction purification via preparative TLC (hexane/ethyl acetate gradients) isolates target arylbenzofurans .

Q. How can crystallographic data resolve contradictions in reported molecular conformations of halogenated benzofuran derivatives?

- Crystallographic Analysis : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond angle/geometry data. For example, the title compound’s triclinic system (space group P1) shows dihedral angles between benzofuran and substituent planes, clarifying steric hindrance effects . ORTEP-3 software visualizes thermal ellipsoids and hydrogen-bonding networks, addressing discrepancies in earlier NMR-based conformational models .

Q. What structure-activity relationships (SAR) govern the inhibitory activity of this compound derivatives against butyrylcholinesterase (BChE)?

- SAR Insights : Substituent position significantly impacts activity: 5-bromo-2-(4-hydroxybenzyl) analogs show higher BChE inhibition (IC₅₀ = 2.93 µM) due to optimal hydrophobic interactions and hydrogen bonding with the catalytic triad . Computational docking (e.g., AutoDock Vina) correlates substituent electronic profiles (Hammett σ values) with binding affinity, guiding rational design .

Q. How can computational modeling reconcile contradictory bioactivity data across halogenated benzofuran analogs?

- Computational Validation : Molecular dynamics simulations (e.g., GROMACS) assess ligand-protein stability, identifying key residues (e.g., Ser198 in BChE) for halogen bonding . Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity trends, resolving outliers in experimental IC₅₀ datasets .

Q. What experimental validations are critical when conflicting NMR and crystallographic data arise for sulfoxide-containing derivatives?

- Data Reconciliation : Redundant NMR assignments (e.g., 2D COSY/NOESY) confirm proton environments, while SC-XRD validates sulfoxide stereochemistry . For example, methylsulfinyl group orientations in 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran were resolved via crystallography, correcting earlier NMR misinterpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.